molecular formula C18H18Cl2NO3P B2736569 Ethyl (2,2-dichloro-1-(4-methylbenzamido)vinyl)(phenyl)phosphinate CAS No. 64950-21-6

Ethyl (2,2-dichloro-1-(4-methylbenzamido)vinyl)(phenyl)phosphinate

Cat. No.: B2736569
CAS No.: 64950-21-6
M. Wt: 398.22
InChI Key: JUVOYSGPVPUFEB-UHFFFAOYSA-N
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Description

Ethyl (2,2-dichloro-1-(4-methylbenzamido)vinyl)(phenyl)phosphinate is a versatile chemical compound known for its unique properties and reactivity. This compound finds applications in diverse scientific research fields, including organic synthesis and drug discovery. Its structure consists of a phosphinate group attached to a vinyl group, which is further substituted with dichloro, methylbenzamido, and phenyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (2,2-dichloro-1-(4-methylbenzamido)vinyl)(phenyl)phosphinate typically involves multi-step organic reactions. One common method includes the reaction of ethyl phosphinate with 2,2-dichloro-1-(4-methylbenzamido)vinyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactants and products.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2,2-dichloro-1-(4-methylbenzamido)vinyl)(phenyl)phosphinate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the dichloro groups can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding phosphine oxides.

    Reduction: Formation of reduced phosphinate derivatives.

    Substitution: Formation of substituted phosphinate compounds.

Scientific Research Applications

Ethyl (2,2-dichloro-1-(4-methylbenzamido)vinyl)(phenyl)phosphinate is used in various scientific research applications:

    Organic Synthesis: As a reagent in the synthesis of complex organic molecules.

    Drug Discovery: Investigated for its potential as a pharmacophore in drug development.

    Material Science: Used in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl (2,2-dichloro-1-(4-methylbenzamido)vinyl)(phenyl)phosphinate involves its interaction with molecular targets through its reactive functional groups. The phosphinate group can participate in coordination with metal ions, while the vinyl group can undergo polymerization reactions. These interactions can modulate biological pathways and enzyme activities .

Comparison with Similar Compounds

Similar Compounds

    Thiazole Derivatives: Compounds containing thiazole rings exhibit similar reactivity and biological activities.

    Pyrimidine Derivatives: These compounds also share similar pharmacological properties and synthetic routes

Properties

IUPAC Name

N-[2,2-dichloro-1-[ethoxy(phenyl)phosphoryl]ethenyl]-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18Cl2NO3P/c1-3-24-25(23,15-7-5-4-6-8-15)18(16(19)20)21-17(22)14-11-9-13(2)10-12-14/h4-12H,3H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUVOYSGPVPUFEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(C1=CC=CC=C1)C(=C(Cl)Cl)NC(=O)C2=CC=C(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18Cl2NO3P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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